![molecular formula C18H24N2O4 B2976718 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide CAS No. 900006-71-5](/img/structure/B2976718.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide is a synthetic compound that has been the subject of extensive scientific research in recent years. This compound is known to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In 5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide.
Scientific Research Applications
Synthesis and Biological Evaluation
Antihypertensive Activity : A study explored the synthesis of a series of compounds, including structures similar to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide, for antihypertensive properties in rats. Compounds with specific substitutions showed activity as alpha-adrenergic blockers, highlighting the potential for cardiovascular applications (Caroon et al., 1981).
Serotonin Receptor Agonism : Another research focused on derivatives of N1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-N2-(p-tolyl)oxalamide for their binding affinity and activity at serotonin (5-HT1A) receptors. The study identified compounds with promising neuroprotective activity and potential applications in pain management (Franchini et al., 2017).
Metal Complex Synthesis : Research into the synthesis and characterization of metal complexes involving vic-dioxime ligands based on 1,4-dioxaspiro[4.5]decane structures has been conducted. These complexes have potential in material science and catalysis (Canpolat & Kaya, 2004).
Therapeutic Applications
Biologically Active Compound Synthesis : Research on the synthesis of compounds using gabapentin as a precursor, including structures related to the query compound, aimed at discovering new biologically active molecules. Theoretical studies complemented the synthesis efforts, indicating potential therapeutic applications (Amirani Poor et al., 2018).
Mechanism of Action
Target of Action
The primary target of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death . Inhibition of RIPK1’s kinase activity can block the activation of the necroptosis pathway, showing therapeutic potential in various human diseases .
Mode of Action
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide interacts with RIPK1 by inhibiting its kinase activity . This interaction blocks the activation of the necroptosis pathway, thereby preventing programmed cell death .
Biochemical Pathways
The inhibition of RIPK1 by N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide affects the necroptosis pathway . Necroptosis is a form of programmed cell death that plays a significant role in various inflammatory diseases . By inhibiting RIPK1, the compound prevents the activation of this pathway, potentially alleviating symptoms of diseases driven by necroptosis .
Result of Action
The inhibition of RIPK1 by N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide results in the blockage of the necroptosis pathway . This blockage prevents programmed cell death, which can alleviate symptoms of diseases driven by necroptosis .
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-13-5-7-14(8-6-13)20-17(22)16(21)19-11-15-12-23-18(24-15)9-3-2-4-10-18/h5-8,15H,2-4,9-12H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFXBUSPOKLTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide |
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